molecular formula C16H17N3O5 B10970226 1-(3,4-Dimethoxybenzyl)-3-(3-nitrophenyl)urea

1-(3,4-Dimethoxybenzyl)-3-(3-nitrophenyl)urea

Cat. No.: B10970226
M. Wt: 331.32 g/mol
InChI Key: WLWFDCHYQDWVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA typically involves the reaction of 3,4-dimethoxybenzylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYBENZYL)-N’-(4-NITROPHENYL)UREA: Similar structure but with the nitro group in a different position.

    N-(3,4-DIMETHOXYBENZYL)-N’-(3-CHLOROPHENYL)UREA: Chlorine substituent instead of a nitro group.

    N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHOXYPHENYL)UREA: Methoxy group instead of a nitro group.

Uniqueness

N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O5/c1-23-14-7-6-11(8-15(14)24-2)10-17-16(20)18-12-4-3-5-13(9-12)19(21)22/h3-9H,10H2,1-2H3,(H2,17,18,20)

InChI Key

WLWFDCHYQDWVRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.